S-アデノシル-L-メチオニン

概要

説明

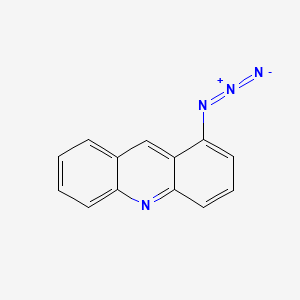

S-adenosylmethionine (SAMe) is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It is a direct metabolite of the essential amino acid L-methionine . Most SAMe is produced and consumed in the liver . It is involved in the methylation of various substrates such as nucleic acids, proteins, lipids, and secondary metabolites .

Synthesis Analysis

SAMe is synthesized from adenosine triphosphate (ATP) and methionine by the enzyme methionine adenosyltransferase . The demethylation of SAMe produces S-adenosylhomocysteine (SAH), an inhibitor of methyltransferases and the precursor of homocysteine .Molecular Structure Analysis

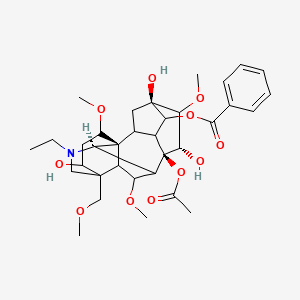

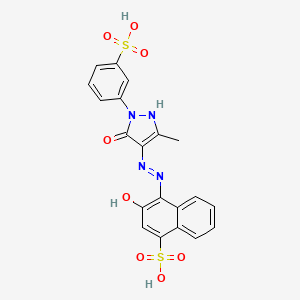

S-adenosylmethionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . It is synthesized from ATP and methionine by S-Adenosylmethionine synthetase enzyme .Chemical Reactions Analysis

SAMe is involved in more than 40 known methyl transfers to various substrates . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . It is also involved in four key metabolic pathways: transmethylation, transsulphuration, polyamine synthesis, and 5′‐deoxyadenosyl 5′‐radical–mediated biochemical transformations .Physical And Chemical Properties Analysis

SAMe is a natural substance present in the cells of the body . It is a direct metabolite of the essential amino acid L-methionine . The product was administered orally to rats and pharmacokinetic parameters were evaluated .科学的研究の応用

うつ病治療

SAMは、うつ病の治療に効果的であることが知られています。 SAMは、気分調節に不可欠なホルモンや神経伝達物質の合成においてメチル供与体として作用します .

変形性関節症の管理

研究によると、SAMは関節組織の維持と修復に寄与することにより、変形性関節症の管理に役立ちます .

肝臓の健康

SAMは肝臓機能において重要な役割を果たし、肝臓疾患および胆汁鬱滞(肝臓からの胆汁の流れが減少または遮断される状態)の治療に役立ちます .

化学酵素合成

SAMは、化学酵素合成において、メチルトランスフェラーゼ触媒作用を通じてタンパク質、核酸、および小分子などの生体分子を修飾するために使用されます .

微生物発酵

研究は、化学合成と比較してより安定した方法である微生物発酵によってSAMを生産することに焦点を当てています .

生産のための株の改良

研究は、メチル化やポリアミン合成などの細胞機能に不可欠なSAMの生産を強化するための株の改良を目指しています .

血小板阻害

メカニズム的に、SAMは血小板阻害剤として作用することが示されており、これは血栓の予防に影響を与える可能性があります .

生産技術の向上

大気圧および室温プラズマや紫外線-LiCl変異誘発などのさまざまな技術を使用してSAMの生産を改善するための取り組みが行われています .

作用機序

Target of Action

S-adenosyl-L-methionine (SAMe) is a naturally occurring trialkyl sulfonium molecule that is typically associated with biological methyltransfer reactions . It is a direct metabolite of the essential amino acid L-methionine . SAMe is best known for the role it plays in one-carbon metabolism where it serves as a methyl donor in many biological reactions .

Mode of Action

SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . This process involves the transfer of a methyl group from SAMe to a variety of molecules, including proteins, lipids, and nucleic acids . This methylation process is critical for cellular growth, repair, and maintenance of several hormones and neurotransmitters .

Biochemical Pathways

SAMe is involved in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation . In the transmethylation pathway, SAMe donates a methyl group to a variety of substrates, including nucleic acids, proteins, lipids, and secondary metabolites . In the transsulfuration pathway, SAMe is converted to homocysteine, which is then further metabolized to cysteine, a precursor of glutathione . In the aminopropylation pathway, decarboxylated SAMe is a precursor of polyamines, such as spermidine and spermine .

Pharmacokinetics

SAMe is well-absorbed following oral administration, but its systemic bioavailability is relatively low due to extensive first-pass hepatic metabolism . The pharmacokinetic properties of SAMe can be influenced by the formulation. For example, a novel formulation of SAMe, the phytate salt, has been found to have significantly better pharmacokinetic parameters compared to the tosylated form .

Result of Action

The methylation reactions facilitated by SAMe are critical for cellular growth and repair, and they maintain the phospho-bilipid layer in cell membranes . SAMe also helps in the maintenance of the action of several hormones and neurotransmitters that affect mood . Clinical studies have shown that SAMe can have therapeutic benefits in the treatment of depression, liver disorders, fibromyalgia, and osteoarthritis .

Action Environment

The action of SAMe can be influenced by various environmental factors. For example, the presence of other molecules can affect the ability of SAMe to donate its methyl group . Additionally, the pH and temperature of the environment can influence the stability and efficacy of SAMe .

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for S-adenosylmethionine involves the conversion of L-methionine to S-adenosylmethionine through a series of enzymatic reactions.", "Starting Materials": [ "L-methionine", "ATP", "Mg2+", "Methionine adenosyltransferase" ], "Reaction": [ "L-methionine is activated by ATP in the presence of Mg2+ to form S-adenosyl-L-methionine (SAM) and pyrophosphate.", "The reaction is catalyzed by the enzyme methionine adenosyltransferase.", "SAM can then donate its methyl group to a variety of substrates, including DNA, RNA, proteins, and lipids, in a process called transmethylation.", "This reaction results in the formation of S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine and adenosine by the enzyme S-adenosylhomocysteine hydrolase.", "Homocysteine can then be remethylated back to methionine through a separate pathway." ] } | |

| 29908-03-0 | |

分子式 |

C15H23N6O5S+ |

分子量 |

399.4 g/mol |

IUPAC名 |

(2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]-2-azaniumylbutanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/p+1/t7-,8+,10+,11+,14+,27?/m0/s1 |

InChIキー |

MEFKEPWMEQBLKI-AIRLBKTGSA-O |

異性体SMILES |

C[S+](CC[C@@H](C(=O)[O-])[NH3+])C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

正規SMILES |

C[S+](CCC(C(=O)[O-])[NH3+])CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

外観 |

Solid powder |

沸点 |

78 °C |

| 78548-84-2 91279-78-6 29908-03-0 24346-00-7 |

|

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ademetionine AdoMet FO 1561 FO-1561 FO1561 Gumbaral S Adenosyl L Methionine S Adenosylmethionine S Adenosylmethionine Sulfate Tosylate S Amet S-Adenosyl-L-Methionine S-Adenosylmethionine S-Adenosylmethionine Sulfate Tosylate SAM-e Samy |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium 2',4',5',7'-tetrabromo-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B1665445.png)